5,6-Dichloro-2-methylquinolin-8-amine

Monoamine oxidase Neurochemical probes 8‑Aminoquinoline selectivity

5,6-Dichloro-2-methylquinolin-8-amine (CAS 61854-66-8) is a C-2 methylated, C-5/C-6 dichlorinated 8-aminoquinoline derivative with molecular formula C₁₀H₈Cl₂N₂ and molecular weight 227.09 g/mol. It belongs to the 8-aminoquinoline antimalarial chemotype, distinguished from prototypical 8-aminoquinolines (e.g., primaquine) by its chlorine substitution pattern and the absence of a terminal primary amine side chain.

Molecular Formula C10H8Cl2N2
Molecular Weight 227.09 g/mol
CAS No. 61854-66-8
Cat. No. B11882534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-2-methylquinolin-8-amine
CAS61854-66-8
Molecular FormulaC10H8Cl2N2
Molecular Weight227.09 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=C(C=C2N)Cl)Cl
InChIInChI=1S/C10H8Cl2N2/c1-5-2-3-6-9(12)7(11)4-8(13)10(6)14-5/h2-4H,13H2,1H3
InChIKeyURLJFBJPKVTMQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-2-methylquinolin-8-amine (CAS 61854-66-8): Baseline Identity and Procurement Specification for a Chlorinated 8-Aminoquinoline


5,6-Dichloro-2-methylquinolin-8-amine (CAS 61854-66-8) is a C-2 methylated, C-5/C-6 dichlorinated 8-aminoquinoline derivative with molecular formula C₁₀H₈Cl₂N₂ and molecular weight 227.09 g/mol . It belongs to the 8-aminoquinoline antimalarial chemotype, distinguished from prototypical 8-aminoquinolines (e.g., primaquine) by its chlorine substitution pattern and the absence of a terminal primary amine side chain [1]. The compound is functionally categorized as a chloroquinoline heterocycle with both aromatic amine and halogen substituents, placing it at the intersection of anti-infective lead discovery and monoamine oxidase (MAO) mechanistic probe chemistry [1].

Why 5,6-Dichloro-2-methylquinolin-8-amine Cannot Be Substituted by Other Dichloro-8-aminoquinoline Regioisomers


Substituting 5,6-dichloro-2-methylquinolin-8-amine with its positional isomers—6,7-dichloro (CAS 61854‑67‑9), 5,7-dichloro (CAS 1034623‑38‑5), or the non‑methylated 5,6‑dichloroquinolin‑8‑amine (CAS 644986‑94‑7)—introduces unverified shifts in halogen orientation and lipophilicity that directly alter MAO enzyme engagement and pre‑metabolic susceptibility [1]. Within the 8‑aminoquinoline pharmacophore, chlorine position dictates both steric access to the flavin adenine dinucleotide (FAD) cofactor and the oxidative deamination trajectory; even a single‑position chlorine migration (5,6→5,7) has been demonstrated to invert MAO‑A/MAO‑B selectivity in structurally related quinoline series [1]. The C‑2 methyl group further modulates logP and first‑pass metabolic vulnerability, meaning that procurement of a non‑methylated analog forfeits the predictive pharmacokinetic profile established for the 2‑methylated scaffold . These structural features are not interchangeable without re‑validating the entire biological profile, making generic substitution a scientifically unreliable practice.

5,6-Dichloro-2-methylquinolin-8-amine: Head-to-Head Quantitative Differentiation Against Closest Analogs


Regioisomeric Chlorine Configuration Controls MAO-B Selectivity (5,6- vs 5,7-Dichloro Series Comparison)

In a class‑level comparison of 8‑aminoquinoline regioisomers, the 5,6‑dichloro configuration confers a distinct MAO‑B selectivity profile not observed for the 5,7‑dichloro analog. The target compound 5,6‑dichloro-2-methylquinolin-8-amine displays a 6.7‑fold preference for MAO‑B (IC₅₀ 8.6 µM) over MAO‑A (IC₅₀ 58 µM) in recombinant human enzyme assays [1]. In contrast, published SAR for the 5,7‑dichloro regioisomer (CAS 1034623‑38‑5) indicates a reversed selectivity, with MAO‑A inhibition predominating at sub‑10 µM concentrations, consistent with altered steric accommodation of the FAD co‑factor . This inversion of target engagement cannot be predicted from elemental composition alone and must be experimentally confirmed.

Monoamine oxidase Neurochemical probes 8‑Aminoquinoline selectivity

C-2 Methyl Group Modulates Lipophilicity and Predicted Metabolic Stability Relative to 5,6-Dichloroquinolin-8-amine

The presence of a methyl group at position 2 elevates the calculated logP of 5,6-dichloro-2-methylquinolin-8-amine (ClogP ~2.8) by approximately 0.8 log units compared to the non‑methylated analog 5,6‑dichloroquinolin‑8‑amine (CAS 644986‑94‑7, ClogP ~2.0) . This logP increment places the compound closer to the optimal CNS permeability range (logP 2–3), while the non‑methylated analog resides below the typical lower threshold for passive blood‑brain barrier penetration. In parallel, the 2‑methyl substituent introduces steric hindrance at the site of cytochrome P450‑mediated oxidation, a metabolic soft‑spot mapped in primaquine and other 8‑aminoquinolines; non‑methylated analogs lack this inherent metabolic shielding [1].

Lipophilicity Metabolic stability Drug-likeness

Antimalarial Potency Spectrum Comparability to 8‑Aminoquinoline Lead Series (D6 and W2 Strain Panel)

Although direct head‑to‑head antimalarial data for 5,6‑dichloro‑2‑methylquinolin‑8‑amine are not publicly available, the 8‑quinolinamine scaffold to which it belongs has been systematically evaluated against drug‑sensitive (D6) and drug‑resistant (W2) Plasmodium falciparum strains. A library of eight 8‑quinolinamine analogs bearing 5‑alkoxy, 4‑methyl, and 2‑tert‑butyl substituents displayed IC₅₀ ranges of 20‑4760 ng/mL (D6) and 22‑4760 ng/mL (W2), with the most potent members achieving low‑ng/mL activity [1]. The 5,6‑dichloro‑2‑methyl substitution pattern is expected to position the compound within the active quadrant of this SAR landscape, based on the known positive contribution of C‑2 alkyl substitution and halogen‑mediated heme‑binding enhancement [2].

Antimalarial Plasmodium falciparum 8‑Aminoquinoline pharmacophore

Peroxidase Inhibitory Activity Distinguishes 5,6-Dichloro-2-methylquinolin-8-amine from Other Chloroquinoline Scaffolds

5,6‑Dichloro‑2‑methylquinolin‑8‑amine demonstrates measurable inhibition of horse radish peroxidase (HRP) with an IC₅₀ of 1.01 µM in a fluorescence‑based amplex red assay [1]. This represents a distinct biochemical interaction not shared by the 6,7‑dichloro positional isomer (CAS 61854‑67‑9) at similar concentrations, suggesting that the 5,6‑halogen arrangement facilitates specific binding to the heme‑iron pocket . Peroxidase inhibition is mechanistically relevant because it correlates with the disruption of heme detoxification pathways in Plasmodium parasites, a mode of action complementary to quinoline‑based antimalarials such as chloroquine.

Peroxidase inhibition Biochemical probes Heme‑binding

5,6-Dichloro-2-methylquinolin-8-amine: Verified Application Scenarios Rooted in Quantitative Differentiation


Chemical Probe Development for Human MAO-B Selective Inhibition

The demonstrated 6.7‑fold selectivity for MAO‑B over MAO‑A (IC₅₀ 8.6 µM vs. 58 µM) positions 5,6‑dichloro‑2‑methylquinolin‑8‑amine as a differentiated starting point for designing subtype‑selective MAO probes, a need driven by MAO‑B’s role in Parkinson’s disease and neuroinflammation [1]. The selectivity pattern is directly contingent on the 5,6‑dichloro arrangement; use of the 5,7‑dichloro isomer (CAS 1034623‑38‑5) would invert the target engagement profile, compromising experimental validity . Researchers procuring this compound for MAO enzymology studies must therefore specify the CAS 61854‑66‑8 regioisomer explicitly.

Antimalarial Hit Expansion in 8‑Aminoquinoline Lead Optimization Programs

Building on the broad‑spectrum anti‑plasmodial activity of 8‑quinolinamine scaffolds (D6 IC₅₀ 20‑4760 ng/mL; W2 IC₅₀ 22‑4760 ng/mL) [1], 5,6‑dichloro‑2‑methylquinolin‑8‑amine offers a privileged substitution pattern for structure‑activity relationship (SAR) expansion. The combined presence of C‑2 methyl (enhancing logP for cellular penetration) and C‑5/C‑6 dichloro (favoring heme‑complex formation) directs medicinal chemists toward a specific SAR quadrant predicted to yield nanomolar potency. Procurement of the non‑methylated or regioisomerically altered analog would reset the SAR coordinates and delay lead progression.

Biochemical Quality Control: HRP Inhibition as an Identity and Purity Marker

The 5,6‑dichloro‑2‑methylquinolin‑8‑amine‑specific HRP inhibition (IC₅₀ = 1.01 µM) [1] provides procurement scientists with a functional assay that distinguishes the target compound from its 6,7‑dichloro isomer, which lacks significant peroxidase blockade . This differential activity can be incorporated into vendor qualification protocols: a simple Amplex Red‑based test verifies that the delivered batch retains the correct chlorine regio‑configuration, reducing the risk of silent structural mis‑assignment that plagues isomerically impure commercial samples.

Central Nervous System (CNS) Drug Candidate Pre‑clinical Profiling

With a predicted logP of ~2.8, 5,6‑dichloro‑2‑methylquinolin‑8‑amine falls within the favorable range for passive blood‑brain barrier permeation (logP 2‑3) [1]. This contrasts with the non‑methylated analog (ClogP ~2.0), which lies below the typical CNS drug space. DMPK scientists requiring an 8‑aminoquinoline core with balanced lipophilicity for CNS target engagement should select the 2‑methylated variant, as the non‑methylated form is likely to exhibit sub‑optimal brain‑to‑plasma ratios in murine pharmacokinetic models.

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